Abiraterone acetate
Overview
Description
Abiraterone acetate, sold under the brand name Zytiga among others, is a medication used to treat prostate cancer . Specifically, it is used together with a corticosteroid for metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer (mCSPC) . It is taken by mouth .
Synthesis Analysis
An improved procedure for the preparation of abiraterone acetate has been described. The process highlights reduced reaction time, isolation with acid–base treatment without involving column chromatography, multiple crystallization, and is amenable to large-scale synthesis .Molecular Structure Analysis
The molecular formula of Abiraterone acetate is C26H33NO2 .Chemical Reactions Analysis
Abiraterone acetate is a prodrug of abiraterone, which is a potent, selective, and orally bioavailable inhibitor of CYP17A1 (CYP450c17), an enzyme that catalyzes two key serial reactions (17α hydroxylase and 17,20 lyase) in androgen and estrogen biosynthesis resulting in the formation of DHEA and androstenedione, which may ultimately be metabolized into testosterone .Physical And Chemical Properties Analysis
Abiraterone acetate has a molecular weight of 391.55 g/mol . It is soluble in ethanol . The melting point of Abiraterone acetate is 144 to 145 °C .Scientific Research Applications
1. Application in Metastatic Castration-Resistant Prostate Cancer
Abiraterone acetate, combined with prednisone, shows significant clinical benefits in patients with newly diagnosed, metastatic, castration-sensitive prostate cancer. It significantly prolongs overall survival and radiographic progression-free survival, offering better outcomes in all secondary endpoints, including time until pain progression and initiation of chemotherapy (Fizazi et al., 2017).
2. Efficacy in Castration-Resistant Prostate Cancer Post-Ketoconazole Therapy
Abiraterone acetate is effective in castration-resistant prostate cancers (CRPCs), including in patients previously treated with ketoconazole. It induces significant declines in circulating androgens and prostate-specific antigen (PSA) levels, suggesting its utility in CRPC post-ketoconazole therapy (Ryan et al., 2010).
3. Improving Radiographic Progression-Free Survival
Abiraterone acetate has shown effectiveness in improving radiographic progression-free survival and overall survival in metastatic castration-resistant prostate cancer without previous chemotherapy. It also delays clinical decline and the initiation of chemotherapy in these patients (Ryan et al., 2013).
4. Activity Indicating Hormone Dependence in Prostate Cancer
Clinical trials with abiraterone acetate indicate that castration-resistant prostate cancer often remains hormone-dependent. These findings suggest that the disease should no longer be described as "hormone resistant or refractory" (Attard et al., 2009).
5. Potential in Androgen Receptor-positive Triple-Negative Breast Cancer
Abiraterone acetate shows potential efficacy in androgen receptor (AR)-positive triple-negative breast cancer (TNBC). It suggests that Chk1 could be a target for AR-positive TNBC, enhancing the efficacy of abiraterone acetate in this context (Grellety et al., 2018).
6. Redefining Hormone Treatment in Advanced Prostate Cancer
Abiraterone acetate effectively blocks the conversion of androgens from non-gonadal precursors, extending survival in men with metastatic castration-resistant prostate cancer post-first-line chemotherapy treatment. It is being tested in pre-chemotherapy settings as well (Pezaro et al., 2012).
Safety And Hazards
Abiraterone acetate tablets should not be handled by a woman who is pregnant or who may become pregnant. This medicine can harm an unborn baby or cause miscarriage . In males whose partners can become pregnant, birth control is recommended . It is also associated with hypokalaemia, hypertension and fluid retention or oedema, secondary to its mechanism of action, and cardiac adverse events and hepatotoxicity .
Future Directions
properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIQSJCZCSLXRZ-UBUQANBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049043 | |
Record name | Abiraterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abiraterone acetate | |
CAS RN |
154229-18-2 | |
Record name | Abiraterone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154229-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abiraterone acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abiraterone acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Abiraterone acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Abiraterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABIRATERONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM5OCB9YJ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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